Ethyl pyruvate

Antioxidant activity ROS scavenging Chemiluminescence assay

Researchers using sodium pyruvate for anti-inflammatory studies face aqueous instability and transporter-dependent cellular uptake, compromising experimental reproducibility. Ethyl pyruvate overcomes these limitations: • 3,500-fold greater ROS scavenging potency vs. pyruvic acid (IC50: 0.0197 mM vs. 69.2 mM) • Passive membrane diffusion independent of monocarboxylate transporter expression • Stable in lactated Ringer's solution for ≥48 hours, enabling extended infusion protocols • Validated 38% survival time extension in LPS-induced shock models Supplied as ≥98% pure liquid; store at 2-8°C. Ships ambient with hazmat compliance.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 617-35-6
Cat. No. B1671689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyruvate
CAS617-35-6
SynonymsCTI-01;  CTI01;  CTI 01
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C
InChIInChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3
InChIKeyXXRCUYVCPSWGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityslightly soluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl Pyruvate: Procurement Overview


Ethyl pyruvate (CAS 617-35-6) is a simple aliphatic α-ketoester (ethyl 2-oxopropanoate) derived from the endogenous metabolite pyruvic acid [1]. It exists as a clear pale yellow liquid at room temperature with a molecular weight of 116.12 g/mol, a boiling point of 144 °C, and a measured LogP of 0.435 at 22.5 °C . The compound possesses both ketone and ester functionalities, lacks hydrogen bond donors, and contains three hydrogen bond acceptor atoms [2]. Ethyl pyruvate is miscible with ethanol and ether, and demonstrates water solubility of approximately 259,000 mg/L at 25 °C [3]. Originally developed to overcome the aqueous instability of pyruvate anion, ethyl pyruvate has been extensively investigated as an ROS scavenger and anti-inflammatory agent in preclinical models of critical illness [1].

Preclinical critical-illness model studies (sepsis, endotoxemia, ischemia-reperfusion)
ROS scavenging and antioxidant screening assays (chemiluminescence-based platforms)
Cellular permeability research requiring passive membrane diffusion over transporter-dependent uptake
Parenteral formulation studies utilizing lactated Ringer's vehicle for aqueous stability

Ethyl Pyruvate vs. Sodium Pyruvate: Key Differences


Ethyl pyruvate cannot be substituted with sodium pyruvate or methyl pyruvate in pharmacological or formulation applications due to fundamental differences in lipophilicity, membrane permeability, aqueous stability, and ROS scavenging potency. Sodium pyruvate is unstable in aqueous solutions, undergoing spontaneous hydration and condensation reactions that generate potentially toxic byproducts and limit therapeutic utility [1]. In contrast, ethyl pyruvate exhibits significantly enhanced lipophilicity (LogP 0.435) compared to the pyruvate anion, enabling passive diffusion across biological membranes rather than requiring monocarboxylate transporter-dependent uptake [2]. This physicochemical distinction translates directly to differential pharmacological effects—ethyl pyruvate suppresses inflammation in ways that are quantitatively different and in some instances qualitatively distinct from those exerted by pyruvate anion [3]. Moreover, the ester moiety of ethyl pyruvate confers specific formulation advantages: when combined with calcium-containing Ringer's lactate solution, ethyl pyruvate forms a stable chelate complex that maintains pH and prevents the rapid hydrolytic degradation observed with sodium pyruvate formulations [1].

Ethyl Pyruvate
Lipophilic ester enabling passive membrane diffusion.vs. sodium pyruvate – charged anion; transporter-dependent uptake may limit cellular access in models with variable MCT expression.
Aqueous stability
Remains stable in lactate-containing formulations over 48 h.vs. sodium pyruvate – rapid hydrolysis in standard aqueous solutions; pH drop and byproduct formation may compromise assay reproducibility.
ROS scavenging profile
Reported higher superoxide scavenging relative to pyruvate anion.Class-level difference; direct substitution may alter assay sensitivity and endpoint interpretation.

Quantitative Evidence: Ethyl Pyruvate vs. Comparators


Superoxide Scavenging Potency Comparison

Ethyl pyruvate (EP) demonstrates approximately 3,500-fold greater potency than pyruvic acid (PA) in scavenging superoxide anion radicals, as measured by chemiluminescence inhibition [1]. The IC50 for EP was 0.0197 mM, compared to 69.2 mM for PA, indicating that EP is vastly more efficient as an antioxidant on a molar basis in this assay system [1]. Sodium pyruvate (SP) was also evaluated, with an IC50 of 22.91 mM for H2O2 scavenging, demonstrating EP's intermediate but distinct antioxidant profile relative to both comparators [1].

Superoxide Scavenging
Head-to-head
IC50 0.0197 mM vs. 69.2 mM (pyruvic acid)
Reported ~3,500-fold higher potency in chemiluminescence assay
Assay context: superoxide anion radical generation inhibition
Antioxidant activity ROS scavenging Chemiluminescence assay

Membrane Permeability and Cellular Uptake

Ethyl pyruvate (EP) possesses a measured LogP of 0.435 at 22.5 °C, conferring greater lipophilicity than the charged pyruvate anion . This physicochemical property enables EP to permeate biological membranes via passive diffusion, whereas pyruvate transport into cells is dependent on monocarboxylate transporters (MCTs) [1]. The ester moiety of EP renders the molecule electrically neutral, circumventing the transporter-mediated uptake limitation that constrains sodium pyruvate's cellular accessibility [1]. Cruz et al. (2010) demonstrated that in a murine intestinal ischemia/reperfusion model, EP treatment decreased circulating TNF-α levels and intestinal hyperpermeability, whereas sodium pyruvate did not confer equivalent protection despite comparable dosing [2]. The authors concluded that greater lipophilicity of EP is mechanistically linked to its enhanced efficacy in this model [2].

Membrane Permeability
Head-to-head
Passive diffusion (LogP 0.435) vs. MCT-dependent uptake
Uptake mechanism may influence cellular accessibility
Murine I/R model: TNF-α and barrier endpoints differed
Pharmacokinetics Membrane permeability Drug delivery

In Vivo Survival Benefit in Sepsis Models

In a rat model of lipopolysaccharide (LPS)-induced endotoxic shock, resuscitation with Ringer's ethyl pyruvate solution (REPS) significantly prolonged survival time compared to Ringer's lactate solution (RLS) [1]. Mean survival time in the REPS-treated group was 498 ± 48 minutes versus 362 ± 30 minutes in the RLS-treated group (P = 0.0014), representing a 38% extension in survival duration [1]. REPS treatment was also associated with significantly lower circulating concentrations of nitrite/nitrate and interleukin-6 (IL-6), and higher plasma levels of the anti-inflammatory cytokine IL-10 [1]. Additionally, in an E. coli-induced sepsis model in rats, treatment with ethyl pyruvate (50 mg/kg in Ringer's solution) reduced rolling leukocytes, adherent cells, and migrated leukocytes to levels comparable to sham-operated controls, whereas lactated Ringer's solution alone did not normalize these inflammatory parameters [2].

Survival Endpoint
Head-to-head
REPS 498 ± 48 min vs. RLS 362 ± 30 min (P=0.0014)
Reported 38% survival time extension in LPS shock model
Rat model; linked to IL-6/nitrite reduction and IL-10 elevation
Sepsis Endotoxemia Survival studies

Formulation Stability in Aqueous Solutions

Ethyl pyruvate demonstrates formulation-dependent stability critical for pharmaceutical and research applications. According to U.S. Patent data, ethyl pyruvate remains stable in Lactated Ringer's Balanced Salt Solution, but undergoes rapid degradation in Ringer-like solution lacking lactate and in Intralipid formulations [1]. Specifically, a Lactated Ringer's Balanced Salt Solution comprising 1%, 5%, and 10% by weight of ethyl pyruvate showed a relatively reduced drop in pH over a 48-hour period compared to non-lactate-containing solutions [1]. In contrast, esters of alpha-ketoalkanoic acids in standard aqueous solutions can exhibit a sharp pH drop from 6 to approximately 2 within as few as four hours due to ester hydrolysis [1]. This stability differential is mechanistically attributed to the stabilizing effect of lactate in the formulation matrix [1].

Formulation Stability
Head-to-head
Stable ≥48 h in lactated Ringer's vs. ≤4 h without lactate
Vehicle-dependent stability: lactate matrix reduces hydrolysis
pH monitoring; aqueous ester hydrolysis risk in non-lactate solutions
Pharmaceutical formulation Stability Parenteral solutions

Evidence-Backed Application Scenarios


Preclinical Sepsis and Endotoxemia Models

Based on direct comparative evidence, ethyl pyruvate formulated in Ringer's solution (REPS) provides a statistically significant 38% extension in survival time compared to standard lactated Ringer's solution in LPS-induced shock models [1]. This outcome is coupled with quantifiable reductions in circulating IL-6 and nitrite/nitrate, and elevation of IL-10 [1]. Researchers designing rodent sepsis or endotoxemia studies should select ethyl pyruvate over sodium pyruvate or vehicle-only controls when survival time is a primary endpoint requiring validated interventional effect size.

Potent Superoxide Scavenging Assays

For in vitro antioxidant screening programs evaluating superoxide anion radical scavenging, ethyl pyruvate exhibits an IC50 of 0.0197 mM—approximately 3,500-fold more potent than pyruvic acid (IC50 = 69.2 mM) in chemiluminescence-based assays [1]. This dramatic potency differential justifies the selection of ethyl pyruvate over pyruvic acid or sodium pyruvate when assay sensitivity requires low-concentration efficacy or when comparative structure-activity relationship (SAR) studies demand a high-potency α-ketoester reference compound.

Passive Membrane Permeability Studies

Ethyl pyruvate's lipophilic character (LogP 0.435) enables passive diffusion across biological membranes, circumventing the monocarboxylate transporter (MCT) dependency that limits sodium pyruvate uptake [1]. This differential uptake mechanism has been mechanistically linked to enhanced in vivo efficacy in intestinal ischemia/reperfusion models, where ethyl pyruvate, but not sodium pyruvate, decreased TNF-α levels and preserved barrier function [2]. Researchers conducting cellular studies in systems with low or variable MCT expression should preferentially procure ethyl pyruvate to ensure consistent and transporter-independent intracellular access.

Parenteral Formulation Stability

Ethyl pyruvate demonstrates formulation-dependent stability: it remains chemically stable in lactated Ringer's solution for at least 48 hours, whereas aqueous solutions lacking lactate undergo rapid hydrolysis with pH dropping from 6 to ~2 within 4 hours [1]. This evidence supports the use of ethyl pyruvate—exclusively when formulated with lactate-containing vehicles—for experimental protocols requiring extended infusion times, repeated dosing over multi-day studies, or preparation of stock solutions for same-day use. Procurement decisions for formulation development must account for this vehicle-dependent stability constraint.

Application
Selection Property
Validation Focus
Sepsis / endotoxemia model studies
Ringer's ethyl pyruvate formulation (REPS)
Survival endpoint and cytokine modulation in rodent models
Superoxide scavenging screening
Low-IC50 α-ketoester reference
Chemiluminescence-based antioxidant potency assays
Cellular permeability research
Passive diffusion across membranes (LogP context)
MCT-independent intracellular access and barrier function endpoints
Parenteral formulation development
Lactate-dependent aqueous stability
pH monitoring and hydrolysis kinetics in lactated Ringer's vehicle

Technical Documentation Hub

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33 linked technical documents
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